molecular formula C14H11NO2 B184324 1-methoxy-10H-acridin-9-one CAS No. 6950-01-2

1-methoxy-10H-acridin-9-one

Cat. No. B184324
CAS RN: 6950-01-2
M. Wt: 225.24 g/mol
InChI Key: NSKBTSFWBPFPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methoxy-10H-acridin-9-one is an organic compound that belongs to the class of acridine derivatives. The compound is widely used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

  • Synthesis of Bis-Derivatives and Reactivity Studies

    • The reactivity of 4-hydroxyacridin-9(10H)-one derivatives, closely related to 1-methoxy-10H-acridin-9-one, was studied, showing the preparation of various bis-derivatives. This work contributes to understanding the chemical reactivity and potential applications in synthesizing complex acridine compounds (Galy et al., 1998).
  • Photochemical Applications

    • Investigations into the photolysis of acridine derivatives, including 1-methoxy-10H-acridin-9-one, revealed their ability to generate strong bases through photoreactions, indicating potential applications in photochemistry and material sciences (Ackmann & Fréchet, 1996).
  • Biological Activity and DNA Interaction

    • Research on spin-labeled 9-aminoacridines, which can include 1-methoxy-10H-acridin-9-one derivatives, showed biological activity in various test systems. These compounds have been observed to interact with DNA, indicating their potential use in biological studies and drug development (Sinha et al., 1976).
  • Excited-State Behavior Studies in Solvents

    • A detailed study of the excited-state behavior of 1-methoxy-10H-acridin-9-one derivatives in different solvents was conducted. This research provides insights into the solvent effects on these compounds, which is crucial for their application in photochemistry and material science (Zhou et al., 2012).
  • Crystal Structure and Physicochemical Analysis

    • The structural and physicochemical features of certain acridine derivatives, including 1-methoxy variants, were analyzed. This research aids in understanding the chemical behavior and potential applications in material science (Niziołek et al., 2009).
  • Supramolecular Network Studies

    • Research on acridin-9(10H)-one derivatives, including 1-methoxy variants, revealed their capability to form supramolecular networks. This finding is significant for the development of molecular assemblies and nanotechnology applications (He et al., 2013).
  • Transient Absorption Behavior

    • Studies on transient absorption behavior of 10H-acridin-9-one and its derivatives, including 1-methoxy-10H-acridin-9-one, provide important information for applications in spectroscopy and photochemical research (Mory et al., 1985).
  • Cytotoxic Activity in Cancer Research

    • A series of 9(10H)-acridinone-1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines. These studies are crucial for drug discovery and cancer treatment research (Mohammadi‐Khanaposhtani et al., 2015).

properties

IUPAC Name

1-methoxy-10H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-12-8-4-7-11-13(12)14(16)9-5-2-3-6-10(9)15-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKBTSFWBPFPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328403
Record name 1-methoxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methoxy-10H-acridin-9-one

CAS RN

6950-01-2
Record name NSC25171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methoxy-10H-acridin-9-one
Reactant of Route 2
Reactant of Route 2
1-methoxy-10H-acridin-9-one
Reactant of Route 3
1-methoxy-10H-acridin-9-one
Reactant of Route 4
1-methoxy-10H-acridin-9-one
Reactant of Route 5
1-methoxy-10H-acridin-9-one
Reactant of Route 6
1-methoxy-10H-acridin-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.